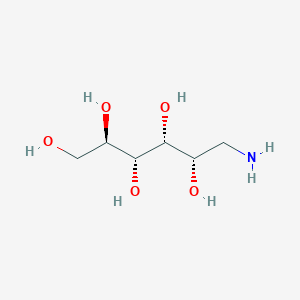

D-Glucamin

Übersicht

Beschreibung

Es wird auch zur Behandlung verschiedener Autoimmunerkrankungen wie rheumatoider Arthritis und Psoriasis eingesetzt . Bioral wirkt, indem es die Aktivität von T-Zellen hemmt, die wichtige Bestandteile des Immunsystems sind.

Wissenschaftliche Forschungsanwendungen

Brain Slice Preparation

One of the notable applications of D-Glucamine is in the preparation of acute brain slices. The N-methyl-D-glucamine protective recovery method has been optimized to enhance neuronal preservation during brain slice preparation. This method allows for improved viability and functionality of neurons, facilitating detailed investigations into brain function through techniques such as patch clamp electrophysiology. Studies have demonstrated that this method significantly improves the speed and reliability of gigaohm seal formation during recordings, which is crucial for studying synaptic connectivity in various animal models, including transgenic mice and human specimens .

Table 1: Comparison of Neuronal Preservation Techniques

| Technique | Neuronal Preservation | Speed of Gigaohm Seal Formation | Compatibility with Species |

|---|---|---|---|

| Traditional Methods | Moderate | Slow | Limited |

| N-Methyl-D-Glucamine Method | High | Fast | Wide (Juvenile & Adult) |

Ion Exchange Applications

D-Glucamine derivatives are utilized in ion exchange processes, particularly for the removal of vanadium ions (V(V)) from aqueous solutions. Studies have shown that ion exchangers functionalized with N-methyl-D-glucamine exhibit high efficiency in adsorbing V(V) ions, making them valuable for environmental remediation and water treatment applications. The effectiveness varies with the concentration of V(V) ions, demonstrating a clear relationship between initial concentration and removal efficiency .

Case Study: Ion Exchange Efficiency

A study measured the removal rates of V(V) ions using different ion exchange resins functionalized with N-methyl-D-glucamine groups. The results indicated removal efficiencies exceeding 99% at lower concentrations (10 mg/L) but decreasing as concentrations increased.

Diagnostic Applications

D-Glucamine is also employed in the development of contrast agents for medical imaging. Its chemical properties enhance the visibility of tissues and organs during imaging procedures such as MRI and CT scans. This application is particularly relevant in oncology, where accurate imaging is critical for diagnosis and treatment planning .

Antioxidant Activity

Research has explored the antioxidant properties of D-Glucamine complexes, particularly its dithiocarbamate derivatives. These compounds have been studied for their potential to mitigate oxidative stress in biological systems, which is relevant for conditions such as cardiovascular diseases .

Table 2: Antioxidant Activity Comparison

| Compound Type | Antioxidant Activity | Mechanism |

|---|---|---|

| D-Glucamine Dithiocarbamate | High | Reactive Oxygen Species Scavenging |

| Standard Antioxidants | Variable | Varies by compound |

Wirkmechanismus

Target of Action

D-Glucamine, also known as Glucosamine, is a common ingredient in nutritional supplements used for the relief of joint pain . It primarily targets the glycosaminoglycans and proteoglycans that make up articular cartilage . These components are crucial for maintaining the structural integrity and function of joints.

Mode of Action

It is believed that because d-glucamine is a precursor for glycosaminoglycans, it may help to rebuild cartilage . Theoretically, exogenous D-Glucamine may augment glycosaminoglycan synthesis in cartilage .

Biochemical Pathways

D-Glucamine is involved in the hexosamine biosynthesis pathway (HBP) . The first committed step of HBP is the transamination of D-fructose-6-phosphate from L-glutamine to form D-glucoamine-6-phosphate and L-glutamate . This pathway is critical for the synthesis of uridine diphosphate-N-acetylglucosamine (UDP-GlcNAc), a key component in various biochemical processes .

Pharmacokinetics

The pharmacokinetics of D-Glucamine indicate that it can be detected in the body after administration . Concentrations of glucosamine ranged from 9-15 microM after an intravenous dose, and 0.3-0.7 microM after nasogastric dosing . These concentrations remained in the range of 0.1-0.7 microM in the majority of horses 12 hours after dosing, suggesting effectiveness of a once-daily dose .

Result of Action

The administration of D-Glucamine may result in the relief of joint pain, particularly in conditions such as osteoarthritis . It may also contribute to cell membrane stability and promote cell proliferation and differentiation . Moreover, D-Glucamine has been shown to have superoxide/hydroxyl radical scavenging activities, a strong chelating effect on ferrous ions, and enhances the reduced glutathione level to promote activity against intracellular oxidative stress .

Action Environment

The action of D-Glucamine can be influenced by environmental factors. For instance, the addition of N-Methyl-D-Glucamine gives the composite a considerably higher stability in water solutions . This suggests that the efficacy and stability of D-Glucamine can be enhanced in certain environments, potentially improving its therapeutic effects.

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von Cyclosporin erfolgt durch die Fermentation des Pilzes Tolypocladium inflatum. Der Prozess umfasst mehrere Schritte der Extraktion und Reinigung, um die aktive Verbindung zu isolieren. Die Fermentation wird typischerweise unter kontrollierten Bedingungen durchgeführt, um die Ausbeute an Cyclosporin zu optimieren .

Industrielle Produktionsverfahren

Die industrielle Produktion von Cyclosporin beinhaltet eine großtechnische Fermentation, gefolgt von einer Reihe von Reinigungsschritten, einschließlich Lösungsmittelextraktion, Chromatographie und Kristallisation. Das Endprodukt wird in verschiedene Darreichungsformen wie Kapseln, Injektionen und topische Lösungen formuliert .

Analyse Chemischer Reaktionen

Reaktionstypen

Cyclosporin durchläuft verschiedene Arten chemischer Reaktionen, darunter:

Oxidation: Cyclosporin kann oxidiert werden, um verschiedene Metaboliten zu bilden.

Reduktion: Reduktionsreaktionen sind weniger häufig, können aber unter bestimmten Bedingungen auftreten.

Substitution: Cyclosporin kann Substitutionsreaktionen eingehen, insbesondere in Gegenwart starker Nukleophile

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und Kaliumpermanganat.

Reduktion: Reduktionsmittel wie Natriumborhydrid können verwendet werden.

Substitution: Starke Nukleophile wie Natriummethoxid werden häufig eingesetzt

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen verschiedene Cyclosporin-Metaboliten, die unterschiedliche pharmakologische Eigenschaften haben können .

Vergleich Mit ähnlichen Verbindungen

Cyclosporin wird häufig mit anderen Immunsuppressiva wie Tacrolimus, Sirolimus und Mycophenolatmofetil verglichen. Obwohl all diese Verbindungen die Immunantwort hemmen, ist Cyclosporin in seinem spezifischen Wirkmechanismus, der die Hemmung von Calcineurin beinhaltet, einzigartig .

Ähnliche Verbindungen

Tacrolimus: Ein weiterer Calcineurin-Inhibitor mit ähnlichem Wirkmechanismus, aber unterschiedlicher Pharmakokinetik.

Sirolimus: Hemmt den mTOR-Signalweg (mammalian target of rapamycin), was zu Immunsuppression führt.

Mycophenolatmofetil: Hemmt die Inosinmonophosphatdehydrogenase, die für die Proliferation von T- und B-Zellen entscheidend ist .

Biologische Aktivität

D-Glucamine, also known as D-glucosamine, is an amino sugar that plays a significant role in various biological processes, particularly in the context of human health and disease. This article explores the biological activity of D-Glucamine, focusing on its effects in antimicrobial activity, cancer treatment, and its potential role in osteoarthritis management.

1. Antimicrobial Activity

Recent studies have demonstrated that derivatives of D-glucosamine exhibit notable antimicrobial properties. A series of Schiff bases synthesized from D-glucosamine were evaluated for their effectiveness against various bacterial strains and fungi. The presence of the sugar moiety was found to be essential for biological activity, with some derivatives showing significant inhibition against both Gram-positive and Gram-negative bacteria, as well as certain fungal strains .

Table 1: Antimicrobial Activity of D-Glucosamine Derivatives

| Compound | Bacterial Strain | Fungal Strain | Activity Level |

|---|---|---|---|

| Schiff Base 1 | Staphylococcus aureus | Candida albicans | High |

| Schiff Base 2 | Escherichia coli | Aspergillus niger | Moderate |

| Schiff Base 3 | Pseudomonas aeruginosa | - | Low |

2. Cancer Treatment

D-Glucosamine has been investigated for its potential anti-cancer properties, particularly in breast cancer. A study examined the effects of N-acetyl-D-glucosamine (D-GlcNAc) on breast cancer cell lines (MCF-7 and 4T1). The results indicated that D-GlcNAc significantly reduced cell proliferation rates and increased apoptosis through enhanced expression of the Fas receptor. Additionally, in a xenograft model, administration of D-GlcNAc led to a marked reduction in tumor size and angiogenesis .

Case Study: Effects of D-GlcNAc on Breast Cancer

- Objective : To assess the inhibitory effect of D-GlcNAc on breast cancer cells.

- Methodology : Cell lines were treated with varying concentrations (0.5 mM to 4 mM) of D-GlcNAc for 72 hours.

- Findings :

- Increased apoptosis in treated cells compared to control.

- Significant reduction in tumor size in animal models (p < 0.01).

3. Osteoarthritis Management

D-Glucosamine is widely recognized for its chondroprotective effects, particularly in the treatment of osteoarthritis (OA). Research indicates that D-glucosamine enhances the production of hyaluronic acid (HA) by synovial cells and chondrocytes, which is crucial for joint lubrication and health. It also promotes osteoblastic differentiation and mineralization while inhibiting factors that lead to osteoclast activation .

Table 2: Effects of D-Glucosamine on Joint Health

| Parameter | Effect |

|---|---|

| Hyaluronic Acid Production | Increased (>10-fold) |

| Osteoblast Mineralization | Enhanced |

| RANKL Expression | Reduced |

Eigenschaften

IUPAC Name |

(2R,3R,4R,5S)-6-aminohexane-1,2,3,4,5-pentol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H15NO5/c7-1-3(9)5(11)6(12)4(10)2-8/h3-6,8-12H,1-2,7H2/t3-,4+,5+,6+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDOFMBGMRVAJNF-SLPGGIOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(C(C(CO)O)O)O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H15NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901032334 | |

| Record name | 1-Amino-1-deoxy-D-glucitol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901032334 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

488-43-7 | |

| Record name | Glucamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=488-43-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Glucamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000488437 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Amino-1-deoxy-D-glucitol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901032334 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-amino-1-deoxy-D-glucitol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.980 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | GLUCAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5QN16UUF80 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of N-Methyl-D-glucamine?

A1: N-Methyl-D-glucamine (C7H17NO5) has a molecular weight of 195.21 g/mol.

Q2: How can the structure of N-Methyl-D-glucamine and its derivatives be confirmed?

A2: Techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are routinely employed for structural characterization. For instance, proton NMR spectra can reveal the coordination complexes between antimony and the hydroxyl groups of N-Methyl-D-glucamine in meglumine antimoniate [].

Q3: Does the structure of N-Methyl-D-glucamine impact its solubility?

A3: Yes, the presence of multiple hydroxyl groups in N-Methyl-D-glucamine contributes to its high solubility in water. []

Q4: How does N-Methyl-D-glucamine interact with boric acid?

A4: N-Methyl-D-glucamine forms a stable 1:1 tetradentate complex with the borate anion (B(OH)4-), explaining its excellent boron adsorption properties. []

Q5: Can N-Methyl-D-glucamine be incorporated into other materials to enhance their properties?

A5: Yes, N-Methyl-D-glucamine functionalized oligomers can be incorporated into metal-organic frameworks (MOFs) like MIL-101(Cr), significantly boosting their boric acid removal efficiency from water. []

Q6: How does N-Methyl-D-glucamine contribute to the activity of Meglumine Antimoniate?

A6: In Meglumine Antimoniate, N-Methyl-D-glucamine acts as a delivery vehicle for antimony, facilitating its uptake and distribution within the body. []

Q7: Does sodium concentration affect the interaction of N-Methyl-D-glucamine with certain receptors?

A7: Yes, in the context of P2X7 receptors, the presence of normal sodium concentrations prevents N-Methyl-D-glucamine permeability, even when the receptor is activated. This suggests a distinct permeation pathway for N-Methyl-D-glucamine compared to other molecules like YO-PRO-1. []

Q8: Can N-Methyl-D-glucamine be used in drug formulation?

A8: Yes, N-Methyl-D-glucamine can be used to form salts with drug molecules. For instance, the N-Methyl-D-glucamine salt of 3,4-dihydro-5-methyl-6-(2-methylpropyl)-4-oxo-thienyl[2,3-d]pyrimidine-2-carboxylate is used as an allergy medication. []

Q9: What are the potential applications of D-glucamine modified chitosan?

A9: D-glucamine and N-Methyl-D-glucamine modified chitosan exhibit significant boron adsorption capacity, exceeding that of commercial adsorbents like Amberlite IRA743. This makes them promising candidates for boron removal from contaminated water sources. []

Q10: How does modifying the benzyl group in N-benzyl-D-glucamine dithiocarbamate derivatives affect their cadmium chelating ability?

A10: Substituting the benzyl group with different moieties significantly influences the efficacy and organ selectivity of the resulting dithiocarbamate in removing cadmium from the body. For instance, the 4-methoxybenzyl derivative (MeOBGDTC) demonstrated superior efficacy in reducing cadmium levels in the liver and kidneys compared to the parent compound. []

Q11: Are there differences in efficacy among various dithiocarbamates in mobilizing cadmium from different organs?

A11: Yes, different dithiocarbamates exhibit varying efficacies in mobilizing cadmium from various organs. For example, while N-benzyl-D-glucamine dithiocarbamate (BGD) and sodium N-p-methoxybenzyl-D-glucamine dithiocarbamate (MeOBGD) were highly effective in reducing cadmium levels in the liver, sodium N-p-hydroxymethylbenzyl-D-glucamine dithiocarbamate (HBGD) showed greater efficacy in reducing cadmium accumulation in the kidneys. []

Q12: Can N-Methyl-D-glucamine-containing compounds cross the blood-brain barrier?

A12: While the research provided does not explicitly address this question, the study on PD 140,548 N-Methyl-D-glucamine suggests that this compound, when administered intracerebroventricularly, can act as a central CCK1 receptor antagonist, indicating its ability to cross the blood-brain barrier in sheep. []

Q13: Does the administration of N-Methyl-D-glucamine dithiocarbamate (NMG-DTC) affect immune responses?

A13: NMG-DTC, unlike its lipophilic counterpart DE-DTC, does not significantly alter immune responses to a hapten-carrier conjugate, suggesting that the immunomodulatory activity of dithiocarbamates might be linked to their lipophilicity. []

Q14: Can Dithiocarbamates protect against metal-induced toxicity?

A14: Yes, several studies have demonstrated the protective effects of various dithiocarbamates against heavy metal toxicity. For example, co-administration of diethyldithiocarbamate (DED) with either N-benzyl-D-glucamine dithiocarbamate (BGD) or N-p-isopropylbenzyl-D-glucamine dithiocarbamate (PBGD) effectively prevented cadmium-induced testicular toxicity in rats. []

Q15: Are there any potential toxicological concerns associated with dithiocarbamates?

A15: While dithiocarbamates have shown promise in chelation therapy, certain derivatives like N-methyl-D-glucamine dithiocarbamate, when administered 24 hours prior to cadmium exposure, were found to increase embryo lethality in hamsters. This highlights the importance of careful dose-time optimization for these compounds. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.